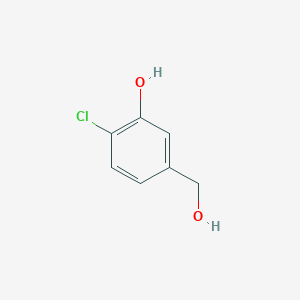

2-Chloro-5-(hydroxymethyl)phenol

Beschreibung

Significance of Phenolic Structures in Organic Chemistry and Biochemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and biochemistry. acs.orgwikipedia.org This structural motif imparts a unique set of chemical properties, including acidity and susceptibility to electrophilic aromatic substitution, making phenols versatile intermediates in synthesis. wikipedia.org In the biological realm, phenolic structures are widespread, found in a multitude of natural products with diverse functions. gsconlinepress.comnih.govnih.gov They contribute to the antioxidant properties of many foods and are key components of many natural products. nih.govnumberanalytics.com The ability of the phenolic hydroxyl group to donate a hydrogen atom makes these compounds effective radical scavengers. nih.gov Furthermore, the aromatic ring and the hydroxyl group can engage in various intermolecular interactions, which is crucial for their biological activities. gsconlinepress.com

Overview of Halogenated and Hydroxymethylated Phenols in Academic Research

The introduction of halogen and hydroxymethyl substituents onto a phenolic ring significantly modifies its chemical and physical properties. Halogenation, such as chlorination, can alter the electronic properties of the aromatic ring, influencing its reactivity and the acidity of the phenolic hydroxyl group. nih.govacs.org Halogenated phenols are important intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. nih.gov They are also studied for their environmental impact and degradation pathways. nih.gov

Hydroxymethylation, the addition of a -CH2OH group, introduces a reactive site for further chemical transformations. wikipedia.orgyoutube.com This functional group can be oxidized to an aldehyde or carboxylic acid, or it can participate in condensation reactions. The hydroxymethyl group can also enhance the solubility of the molecule in polar solvents. The combination of both halogen and hydroxymethyl groups on a phenol (B47542) ring, as seen in 2-Chloro-5-(hydroxymethyl)phenol, creates a multifunctional molecule with a unique potential for chemical synthesis and biological applications.

Research Context and Importance of this compound

While specific, in-depth academic studies on this compound are limited, its importance can be inferred from its classification as a pharmaceutical intermediate and its use in medicinal chemistry, as indicated by chemical suppliers. lookchem.com The presence of three distinct functional groups—a phenolic hydroxyl, a chloro substituent, and a hydroxymethyl group—makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, the hydroxymethyl group can be modified to introduce other functionalities, and the phenolic hydroxyl can be derivatized or influence the molecule's interaction with biological targets. This trifunctional nature allows for a high degree of molecular diversity in the synthesis of novel compounds with potential therapeutic applications.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKUBFQRQGBYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Hydroxymethyl Phenol and Its Precursors

Established Synthetic Routes for Phenolic Compounds

Traditional synthetic methods provide foundational routes to functionalized phenols. These often involve electrophilic aromatic substitution or the functionalization of pre-existing side chains on phenolic precursors.

Direct Chlorination Approaches of Hydroxymethylphenols

One potential pathway to 2-Chloro-5-(hydroxymethyl)phenol is the direct chlorination of a precursor, 3-hydroxymethylphenol. In this electrophilic aromatic substitution, the powerful ortho-, para-directing hydroxyl group is the primary determinant of the substitution pattern.

The hydroxyl group at position C1 directs incoming electrophiles to positions C2, C4, and C6. The hydroxymethyl group at C5 is a weak deactivating group with meta-directing influence. Therefore, chlorination of 3-hydroxymethylphenol would be expected to yield a mixture of isomers, including the desired this compound, along with 4-chloro-3-(hydroxymethyl)phenol (B1358898) and 6-chloro-3-(hydroxymethyl)phenol. Achieving high selectivity for the 2-position often requires specific catalysts or reaction conditions to overcome the statistical distribution of products.

Selective Introduction of the Hydroxymethyl Group onto Chlorophenols

An alternative established route involves the introduction of the hydroxymethyl group onto a chlorophenol precursor, specifically 2-chlorophenol. This reaction is typically a hydroxymethylation, often carried out using formaldehyde (B43269) (CH₂O). wikipedia.org

The regiochemical outcome is dictated by the directing effects of both the hydroxyl and chloro substituents.

The hydroxyl group at C1 is a strong activating, ortho-, para-director, favoring substitution at C4 and C6.

The chloro group at C2 is a deactivating, ortho-, para-director, favoring substitution at C3 and C5.

The target position, C5, is para to the chloro substituent. While this position is electronically favored by the chlorine's directing effect, conventional hydroxymethylation methods using base catalysts can lack high selectivity, often producing mixtures of isomers due to competing substitution at other activated positions on the ring. iitm.ac.in For instance, conventional alkali-catalyzed hydroxymethylation of phenol (B47542) typically yields both ortho- and para-isomers, which can be difficult to separate. iitm.ac.in

Multi-Step Synthesis from Common Phenolic Starting Materials

A highly practical and controllable route to this compound begins with a more common starting material, m-cresol (B1676322) (3-methylphenol). This multi-step synthesis involves first establishing the chlorination pattern and then modifying the methyl side chain. The key intermediate in this process is 2-chloro-5-methylphenol (B42318). nih.gov

Step 1: Chlorination of m-Cresol The chlorination of m-cresol yields 2-chloro-5-methylphenol with good selectivity. The ortho-, para-directing effects of the hydroxyl and methyl groups reinforce each other, directing the incoming chlorine atom to the C2, C4, and C6 positions. The C2 position is sterically accessible and electronically activated by both groups, making it a favored site of substitution.

Step 2: Functionalization of the Methyl Group The methyl group of 2-chloro-5-methylphenol can be converted to a hydroxymethyl group through several methods. A common strategy involves a two-step oxidation-reduction sequence. First, the methyl group is oxidized to an aldehyde. This can be followed by a selective reduction of the aldehyde to the corresponding alcohol, yielding the final product.

Below is a table outlining this common multi-step synthetic approach.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | m-Cresol | Cl₂ or SO₂Cl₂ | 2-Chloro-5-methylphenol | Regioselective introduction of the chlorine atom. |

| 2a | 2-Chloro-5-methylphenol | e.g., SeO₂ | 2-Chloro-5-formylphenol | Oxidation of the methyl group to an aldehyde. |

| 2b | 2-Chloro-5-formylphenol | e.g., NaBH₄ | This compound | Reduction of the aldehyde to the hydroxymethyl group. |

This table presents a representative synthetic sequence. Specific reagents and conditions may vary.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated tools to control regioselectivity, often employing catalytic systems and novel reagents to achieve functionalization under milder conditions with higher precision.

Catalytic Reaction Systems for Regioselective Synthesis

The challenge of controlling regioselectivity in electrophilic substitutions on phenols has led to the development of catalyst-controlled reactions. These strategies can override the inherent directing effects of the substituents.

For ortho-selective chlorination , a Lewis basic selenoether catalyst has been shown to be highly effective for a range of phenols. nsf.gov This system can direct chlorination almost exclusively to the ortho position with selectivities of up to >20:1 (ortho/para). nsf.gov Applying such a catalyst to 3-hydroxymethylphenol could significantly enhance the yield of the desired 2-chloro isomer over other products.

| Catalyst System | Substrate Type | Selectivity | Potential Application | Reference |

| Lewis Basic Selenoether | Phenols | High ortho-selectivity (>20:1 o/p) | Regioselective chlorination of 3-hydroxymethylphenol | nsf.gov |

| Titanoaluminophosphate | Phenol & Formaldehyde | High ortho-selectivity | Demonstrates catalyst control in hydroxymethylation | iitm.ac.in |

| Hydroxypropyl Cyclodextrins | Phenol & Formaldehyde | High para-selectivity (k_para/k_ortho_ ratio of 16) | Illustrates supramolecular catalysis for regiocontrol | rsc.org |

While some catalytic systems provide high selectivity for ortho or para hydroxymethylation, they highlight the principle that catalysts can be designed to direct functionalization to specific sites, a strategy that could be adapted to achieve the desired substitution pattern. iitm.ac.inrsc.org

Modern Reagent Applications in Phenol Functionalization

Recent advances in C-H functionalization provide powerful, atom-economical methods for synthesizing complex molecules from simple precursors. nih.govnih.gov These reactions, often catalyzed by transition metals like palladium, copper, or cobalt, allow for the direct conversion of C-H bonds into new functional groups with high regioselectivity. nih.govrsc.org

For example, Co(II)-catalyzed systems have been developed for the regioselective synthesis of functionalized phenols under mild conditions. nih.gov Such approaches could potentially be used to introduce either the chloro or hydroxymethyl group onto a phenolic precursor with high precision, avoiding the formation of isomeric mixtures common in classical electrophilic substitutions. The development of these methods is a key area of modern organic synthesis, aiming to increase molecular complexity efficiently. researchgate.netresearchgate.net

Harnessing Green Chemistry for the Synthesis of this compound and its Precursors

The synthesis of halogenated phenols, a critical class of compounds in the chemical industry, is undergoing a significant transformation. Driven by the principles of green chemistry, researchers are developing more sustainable and efficient methods for their production. This article focuses on the synthetic methodologies for this compound and its precursors, with a particular emphasis on the application of green chemistry principles.

Chemical Transformations and Derivatization of 2 Chloro 5 Hydroxymethyl Phenol

Reactions Involving the Hydroxyl Group

The presence of two distinct hydroxyl groups—one phenolic and one benzylic—imparts a rich and varied reactivity to 2-Chloro-5-(hydroxymethyl)phenol. These groups can undergo a range of transformations, including etherification, esterification, and oxidation, and their reactivity is subtly influenced by intramolecular interactions.

Etherification and Esterification Pathways

The hydroxyl groups of this compound can be readily converted into ethers and esters, providing a versatile handle for modifying the molecule's properties.

Etherification: The Williamson ether synthesis is a classic and effective method for the etherification of both the phenolic and benzylic hydroxyl groups. mdpi.comgoogle.comgoogle.com This SN2 reaction involves the deprotonation of the alcohol with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and reaction conditions can allow for selective etherification. For instance, a milder base might selectively deprotonate the more acidic phenolic hydroxyl group, allowing for its preferential reaction.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Alkyl Halide | Strong Base (e.g., NaH) | Alkoxy derivative | Williamson Ether Synthesis |

| This compound | Alkyl Halide | Weaker Base (e.g., K2CO3) | Phenoxy derivative | Williamson Ether Synthesis |

Esterification: The formation of esters can be achieved through several methods, most notably the Fischer esterification. google.com This acid-catalyzed reaction between the alcohol and a carboxylic acid is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol or the removal of water is typically employed. Both the phenolic and benzylic alcohols can be esterified, with the primary alcohol generally being more reactive under these conditions.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Carboxylic Acid | Acid (e.g., H2SO4) | Ester derivative | Fischer Esterification |

Oxidation Reactions Leading to Carbonyl Derivatives

The primary alcohol of the hydroxymethyl group is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The phenolic hydroxyl group, while also oxidizable, typically requires harsher conditions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation of the primary alcohol to the corresponding aldehyde, 2-chloro-5-formylphenol. libretexts.orgnih.govgoogle.comgoogle.com This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol to a carboxylic acid, yielding 2-chloro-5-carboxyphenol. google.comgoogleapis.com The reaction conditions, such as temperature and pH, can influence the efficiency of this transformation. It is important to note that under harsh oxidative conditions, the aromatic ring itself can be susceptible to degradation.

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 2-Chloro-5-formylphenol |

| This compound | Potassium Permanganate (KMnO₄) | 2-Chloro-5-carboxyphenol |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Theoretical and spectroscopic studies on 2-halophenols suggest the presence of a weak intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-chloro substituent. google.comgoogle.com In this compound, this interaction could influence the acidity of the phenolic proton and the rotational freedom of the hydroxyl group. This, in turn, can affect the relative reactivity of the phenolic hydroxyl group in reactions such as etherification and esterification. The presence of this hydrogen bond may slightly decrease the nucleophilicity of the phenolic oxygen by reducing its electron density.

Reactions of the Chlorinated Aromatic Ring

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. google.comlibretexts.orgnih.gov While the hydroxymethyl group is not strongly electron-withdrawing, the chloro and hydroxyl substituents influence the electron density of the ring. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (chloride). google.com Strong nucleophiles are generally required for this transformation.

Electrophilic Aromatic Substitution Patterns

The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. google.comepo.org The chloro substituent, while deactivating, is also an ortho-, para-director. In this compound, the directing effects of these two groups are synergistic. The positions ortho and para to the hydroxyl group are activated. Given that the position para to the hydroxyl group is occupied by the hydroxymethyl group, and one ortho position is blocked by the chlorine atom, electrophilic attack is most likely to occur at the remaining ortho position (C6) and the position para to the chlorine atom (C4).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro group onto the ring.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce another halogen atom.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce alkyl or acyl groups, respectively. However, the presence of the hydroxyl group can complicate these reactions due to its interaction with the Lewis acid catalyst.

The precise regioselectivity of these reactions will depend on the specific electrophile and reaction conditions employed.

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C4, C6 |

| Halogenation | X₂ (X=Cl, Br), Lewis Acid | C4, C6 |

| Sulfonation | Fuming H₂SO₄ | C4, C6 |

| Friedel-Crafts Alkylation/Acylation | R-X/RCO-X, Lewis Acid | C4, C6 (potential for complications) |

Illuminating the Chemical Versatility of this compound: A Survey of its Transformative Potential

Introduction: this compound, a substituted phenolic compound, presents a unique scaffold for a variety of chemical transformations. The interplay of its chloro, hydroxyl, and hydroxymethyl functional groups allows for a diverse range of derivatizations, making it a valuable building block in organic synthesis. This article explores key chemical transformations of this compound, focusing on reductive dehalogenation, modifications of the hydroxymethyl substituent, and its role in the construction of more complex molecular architectures.

Conclusion

2-Chloro-5-(hydroxymethyl)phenol is a substituted phenolic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed academic research on this specific molecule is not abundant, its structural features—a chlorinated and hydroxymethylated phenol (B47542)—suggest a high degree of versatility for chemical modification. The broader context of the importance of phenolic, halogenated, and hydroxymethylated compounds in chemistry and drug discovery underscores the potential significance of this compound as a tool for the creation of novel and functional molecules. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential.

Computational and Theoretical Investigations of 2 Chloro 5 Hydroxymethyl Phenol

Quantum Chemical Calculations for Molecular Properties: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, had they been applied to 2-Chloro-5-(hydroxymethyl)phenol, would provide valuable insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Following geometry optimization, the same theoretical framework can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are directly comparable to experimental data from infrared (IR) and Raman spectroscopy. For other phenolic compounds, studies have shown that DFT methods, such as B3LYP, can provide theoretical vibrational spectra that are in good agreement with experimental observations. researchgate.netijrte.org However, no such specific data has been published for this compound.

Hartree-Fock (HF) Methods in Molecular Modeling

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is still a valuable tool in molecular modeling. bldpharm.com It is often used as a starting point for more advanced calculations and can provide useful qualitative insights into molecular orbitals and electronic structure. For a range of substituted phenols, HF methods have been used to derive molecular geometries and analyze electronic properties. karazin.uasigmaaldrich.com A comparative study involving both HF and DFT would be beneficial to assess the impact of electron correlation on the predicted properties of this compound, but such a study is currently unavailable.

Selection and Optimization of Basis Sets

The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets. researchgate.netkarazin.ua The selection of an appropriate basis set is a crucial step in any computational study and involves a trade-off between accuracy and computational expense. For analogous molecules, researchers have often tested multiple basis sets to find the one that provides the best agreement with experimental data or higher-level theoretical benchmarks. bldpharm.com Without experimental data or dedicated computational studies for this compound, the optimal basis set for this specific molecule remains undetermined.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound, which includes bond lengths, bond angles, and dihedral angles, could be precisely determined through geometry optimization using quantum chemical methods. Furthermore, the presence of the hydroxymethyl group introduces rotational flexibility, leading to different possible conformations. A thorough conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify the most stable conformer(s) and the energy barriers between them. While crystal structure data exists for the related compound 2-chloro-5-methylphenol (B42318), providing experimental geometric parameters for that molecule, similar data for this compound is not present in the public domain. chemchart.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide a powerful means to understand this structure in detail.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. For many organic molecules, including various phenols, the spatial distribution and energies of the FMOs have been calculated to predict sites of electrophilic and nucleophilic attack and to understand electronic transitions. nih.govresearchgate.net Regrettably, a specific FMO analysis for this compound has not been reported in the scientific literature.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule by visualizing its electron density distribution. For phenolic compounds, the MEP map typically highlights the electronegative oxygen atom of the hydroxyl group as a region of negative potential, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential, making it a likely site for nucleophilic interaction.

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These parameters are typically calculated using Density Functional Theory (DFT). Key descriptors include the ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

The ionization potential and electron affinity are used to calculate the chemical potential, hardness, and electrophilicity index, which collectively predict the global reactivity of a molecule. researchgate.net For phenolic compounds, these descriptors are influenced by the nature and position of substituents on the aromatic ring. The presence of both an electron-withdrawing chlorine atom and an electron-donating hydroxymethyl group in this compound would result in a unique set of reactivity descriptors, defining its specific chemical behavior.

Table 1: Global Chemical Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Potential | μ | -(I+A)/2 | Escaping tendency of electrons. |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron distribution. |

Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra for Comparison with Experimental Data

Theoretical calculations, often at the DFT level, are employed to simulate the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net These simulations provide predicted frequencies and intensities of vibrational modes, which can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands. For this compound, the simulated spectra would show characteristic vibrational modes for the O-H, C-H, C-O, and C-Cl bonds, as well as the vibrations of the aromatic ring. researchgate.net Comparing theoretical and experimental spectra helps in understanding the vibrational dynamics of the molecule. researchgate.net

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. docbrown.info Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the presence of the chloro, hydroxyl, and hydroxymethyl groups. researchgate.net The hydroxyl proton's chemical shift is particularly sensitive to hydrogen bonding. researchgate.net Comparing the theoretically predicted NMR spectra with experimental data aids in the definitive assignment of chemical shifts and provides insights into the molecule's conformation in solution. docbrown.info

Studies on Non-Linear Optical (NLO) Properties

Computational studies can predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. scihorizon.com The first-order hyperpolarizability (β) is a key parameter that indicates a molecule's potential for second-harmonic generation. scihorizon.com For organic molecules, a large β value is often associated with significant intramolecular charge transfer, which can be facilitated by the presence of both electron-donating and electron-withdrawing groups. researchgate.net In this compound, the interplay between the electron-withdrawing chlorine and the electron-donating hydroxyl and hydroxymethyl groups could lead to interesting NLO properties.

Thermodynamic Parameters and Intramolecular Interactions

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biological Activities and Pharmacological Relevance of 2 Chloro 5 Hydroxymethyl Phenol Derivatives

Antimicrobial Properties

The introduction of halogen atoms and other functional groups to a phenol (B47542) ring can significantly influence its antimicrobial properties. Derivatives of 2-Chloro-5-(hydroxymethyl)phenol have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

While comprehensive data on this compound itself is limited, studies on its structural analogs provide significant insight into its potential antibacterial action. For instance, the derivative 2-chloro-5-fluoro phenol (2C5FP) has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Investigations using the disc diffusion method have shown its efficacy against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus aureus. Molecular docking studies further support these findings, suggesting that 2C5FP can interact strongly with key bacterial enzymes like Staphylococcus aureus Tyrosyl-tRNA synthetase.

Another related compound, parachlorophenol (PCP) , has also been evaluated for its antibacterial effects. Studies comparing its activity against S. aureus and E. coli found that it effectively inhibits the growth of both, though its cytotoxic effects on host cells were more pronounced than its antibacterial action nih.gov.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Method | Observed Effect | Source |

|---|---|---|---|---|

| 2-chloro-5-fluoro phenol | Escherichia coli | Disc Diffusion | Effective antibacterial activity | researchgate.net |

| 2-chloro-5-fluoro phenol | Pseudomonas aeruginosa | Disc Diffusion | Effective antibacterial activity | |

| 2-chloro-5-fluoro phenol | Staphylococcus aureus | Disc Diffusion / Molecular Docking | Effective antibacterial activity; Binds to Tyrosyl-tRNA synthetase | researchgate.net |

| Parachlorophenol | Staphylococcus aureus | Agar Overlay | Inhibition of bacterial growth | nih.gov |

| Parachlorophenol | Escherichia coli | Agar Overlay | Inhibition of bacterial growth | nih.gov |

Specific studies on the antifungal properties of this compound are not widely available. However, the broader class of phenolic compounds is well-documented for its antifungal capabilities. researchgate.netnih.govresearchgate.net Phenols are known to exert their antifungal effects through various mechanisms, including the disruption of fungal cell membranes, which alters permeability and can lead to cell death. researchgate.netresearchgate.net

Compounds like gallic acid and quercetin (B1663063) have shown activity against various Candida species. nih.gov The mechanisms often involve damaging the fungal cell wall and inhibiting critical metabolic pathways. researchgate.net Given that this compound shares the core phenolic structure, it is plausible that it and its derivatives could exhibit similar antifungal properties, though specific research is required to confirm this potential.

Antioxidant Potential

Phenolic compounds are renowned for their antioxidant activity, which is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.gov This action transforms the phenol into a relatively stable radical, thereby interrupting oxidative chain reactions. nih.gov The antioxidant efficiency of a phenol is influenced by its molecular structure, including the number and position of hydroxyl groups and other substituents. nih.gov

Enzyme Inhibition Studies

A significant area of pharmacological relevance for derivatives of this compound is their potent and selective inhibition of specific enzymes. Research has identified a series of N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides) as effective inhibitors of gamma-secretase . nih.gov Gamma-secretase is an enzyme critically involved in the generation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov

These sulfonamide derivatives, developed from a high-throughput screening hit, have demonstrated good activity in both in vitro and in vivo models, highlighting the therapeutic potential of this molecular framework for neurodegenerative diseases. nih.gov

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Therapeutic Relevance | Source |

|---|---|---|---|

| N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides | Gamma-secretase | Alzheimer's Disease | nih.gov |

Cytotoxicity and Anticancer Potential (in vitro evaluations)

The potential for phenolic compounds to exhibit cytotoxic effects against cancer cells is an active area of investigation. The structural analog, 2-Chloro-5-methylphenol (B42318) , is noted as a precursor used in the synthesis of troarylpyrazoles, which are being explored as anti-cancer agents. ncats.io

Furthermore, direct comparisons of related chlorophenols have shown that their cytotoxicity can be more potent than their antibacterial effects. nih.gov A study on parachlorophenol revealed that the zone of cell lysis in human fibroblast cultures was larger than the zone of inhibition for bacterial growth, indicating a significant cytotoxic potential. nih.gov While this toxicity can be a concern, it also forms the basis for potential anticancer applications, where selective cytotoxicity against tumor cells is the desired outcome. These findings suggest that derivatives of this compound warrant further investigation for their potential as cytotoxic agents in oncology.

Table 3: Cytotoxicity Data for Related Phenolic Compounds

| Compound | Cell Type | Observation | Source |

|---|---|---|---|

| Parachlorophenol | Human Pulp Fibroblasts, L929 cells | Cytotoxicity exceeded antibacterial activity, causing a larger zone of cell lysis. | nih.gov |

| 2-Chloro-5-methylphenol | Not specified | Used as a chemical intermediate in the synthesis of anti-cancer agents. | ncats.io |

Neurological Receptor Affinity and Selectivity (e.g., GluN2B receptor)

The phenol moiety is a key structural feature in many ligands that target neurological receptors. Specifically, it is crucial for binding to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor , which is a target for treating various neurological disorders like stroke and epilepsy. d-nb.infonih.govresearchgate.net

Research into potent GluN2B antagonists has often involved the bioisosteric replacement of the phenol group with structures like benzoxazolone to improve bioavailability and affinity. d-nb.infonih.govresearchgate.net For example, replacing the phenol in potent benzazepine-based inhibitors with a benzoxazolone moiety has been a successful strategy. d-nb.infonih.gov While this compound itself has not been specifically tested in this context, its core structure is highly relevant. The presence of the phenol group suggests that it could serve as a foundational scaffold for developing novel ligands with high affinity and selectivity for the GluN2B receptor. The oxazolo-isoquinoline derivative trans-18 showed a high GluN2B affinity with a Ki value of 89 nM. nih.gov This indicates that modifications of the phenolic structure are a viable path to potent neurological receptor modulators.

Role as Key Synthetic Intermediates for Therapeutic Agents

Derivatives of this compound are valuable intermediates in the pharmaceutical industry. Their chemical structure allows for modifications that lead to the development of novel drugs with a range of therapeutic applications. ontosight.airesearchgate.netlookchem.comncats.io

A significant application of this compound derivatives is in the synthesis of complex biologically active molecules. For instance, these compounds are precursors in the multi-step synthesis of Repinotan. Repinotan is a serotonin (B10506) receptor agonist that has been investigated for its potential in treating various neurological and psychiatric disorders. The synthesis process leverages the specific reactivity of the chloro and hydroxymethyl groups on the phenol ring to construct the final intricate structure of the therapeutic agent.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity (SAR) as well as their physicochemical properties (SPR) is crucial for designing more effective and safer drugs. researchgate.net

Table 1: Influence of Halogen Substituents on Antibacterial Activity

| Halogen Substituent | Relative Antibacterial Potency |

|---|---|

| Fluorine | Good |

| Chlorine | Better |

| Bromine | Excellent |

| Iodine | Excellent |

This table illustrates a general trend observed in some studies where antibacterial activity increases with the size of the halogen substituent. researchgate.netnih.gov

The relative positions of the chloro, hydroxymethyl, and hydroxyl groups on the phenol ring can have a profound effect on the pharmacological profile of the molecule. nih.gov Isomers with different substitution patterns can exhibit varied biological activities and potencies. For instance, the specific arrangement of these functional groups in this compound is crucial for its utility as a synthetic intermediate. Even slight changes in the position of a substituent can lead to significant differences in how the molecule interacts with its biological target, potentially leading to altered efficacy or a different pharmacological effect altogether. Studies on other phenolic compounds have shown that positional isomerism can impact antibacterial activity and biofilm formation. nih.gov

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. orientjchem.org This method is instrumental in understanding the molecular basis of the biological activity of this compound derivatives. By simulating the interaction between these compounds and their target proteins, researchers can gain insights into the key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed biological effects. dergipark.org.tr For example, docking studies on similar chloro- and fluoro-substituted phenol derivatives have been used to support their antibacterial activity by demonstrating strong interactions with enzymes like dihydroorotate (B8406146) dehydrogenase. nih.govresearchgate.net These computational studies are invaluable for rational drug design, helping to optimize the structure of the derivatives to enhance their binding affinity and selectivity for the target protein, thereby improving their therapeutic potential. orientjchem.orgdergipark.org.trresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Repinotan |

Advanced Materials and Industrial Applications of 2 Chloro 5 Hydroxymethyl Phenol Derivatives

Polymer Chemistry Applications

The multifunctionality of 2-Chloro-5-(hydroxymethyl)phenol makes it a valuable monomer or modifying agent in the synthesis of a range of polymers. Its distinct functional groups—hydroxyl, hydroxymethyl, and chloro—provide multiple reactive sites for polymerization and impart unique properties to the resulting materials.

Phenol-formaldehyde (PF) resins are synthetic polymers created through the reaction of phenol (B47542) or a substituted phenol with formaldehyde (B43269). wikipedia.org The fundamental reaction involves the formation of a hydroxymethyl phenol, where formaldehyde attaches to the ortho and para positions of the phenol ring. wikipedia.org These hydroxymethyl groups then crosslink upon heating to form a rigid, three-dimensional network. wikipedia.org

This compound is a type of substituted hydroxymethyl phenol and can be integrated into the PF resin manufacturing process. Its incorporation serves to modify the final properties of the resin. The chlorine atom on the aromatic ring can enhance the flame retardancy and chemical resistance of the polymer. The existing hydroxymethyl group is a primary reactive site for the polymerization process, similar to the initial products of the phenol and formaldehyde reaction. wikipedia.orgwikipedia.org The use of such substituted phenols allows for the production of specialized PF resins tailored for specific high-performance applications.

The utility of this compound extends beyond traditional PF resins to the development of novel polymer systems. Its functional groups allow it to act as a versatile building block for more complex macromolecules. For instance, the hydroxyl and hydroxymethyl groups can participate in condensation polymerization reactions to form polyesters or polyethers.

Derivatives of this compound are noted for their contribution to innovations in polymer science. chemimpex.com The presence of the chlorine atom is particularly significant for creating polymers with enhanced thermal stability and flame-resistant properties, which are critical for advanced composite materials used in the electronics and aerospace industries.

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Effect of Incorporation | Rationale |

| Flame Retardancy | Enhanced | The presence of chlorine atoms in the polymer matrix interferes with combustion processes. |

| Thermal Stability | Increased | Halogen-carbon bonds can increase the energy required for thermal decomposition. |

| Chemical Resistance | Modified | The chloro-group can alter the polymer's solubility and resistance to chemical attack. |

| Cross-linking Density | Adjustable | The hydroxymethyl and phenolic hydroxyl groups provide sites for controlled cross-linking. |

Functional Plastics and Resins

Functional plastics and resins are materials designed to possess specific properties beyond basic structural integrity, such as enhanced thermal or chemical resistance. Derivatives of this compound are applied in the formulation of such advanced materials. chemimpex.com When this chlorinated phenol is incorporated into a polymer backbone, it imparts its unique characteristics to the entire material. This results in plastics and coatings with improved performance, particularly in terms of stability against heat and chemicals. chemimpex.com

Application as Chemical Indicators

Many phenolic compounds can function as acid-base indicators. This property arises from the phenolic hydroxyl group, which can be deprotonated under basic conditions. The resulting phenoxide ion has a different electronic conjugation system compared to the protonated phenol, leading to a change in the wavelength of light it absorbs, which is perceived as a change in color. While this is a general characteristic of phenols, specific information detailing the use of this compound as a chemical indicator is not prominently available in current research findings.

Agrochemical Relevance

Substituted phenols and their derivatives are a well-established class of compounds in the agrochemical industry. They serve as intermediates or active ingredients in the formulation of various crop protection products.

There is significant evidence for the agrochemical applications of compounds structurally related to this compound. Notably, a derivative, 2-Chloro-5-(trifluoromethyl)phenol, is utilized as an effective herbicide and fungicide, offering reliable solutions for crop protection. chemimpex.com The development of new herbicides often involves the modification of natural phenols to enhance their bioactivity. scielo.br Chlorinated phenoxyacetic acids, which can be synthesized from chlorinated phenols, have been among the most revolutionary and widely used selective herbicides in agriculture. scielo.br

The structural features of this compound make it a potential precursor for the synthesis of new herbicidal agents. A related compound, 2-Chloro-5-(2-chloro-1-hydroxyethyl)phenol, is categorized under agricultural products, further highlighting the relevance of this chemical family in the sector. pharmaffiliates.com

Table 2: Agrochemical Relevance of Selected Derivatives

| Compound | Noted Application/Relevance | Source |

| 2-Chloro-5-(trifluoromethyl)phenol | Utilized as an effective herbicide and fungicide. | chemimpex.com |

| 2-Chloro-5-(2-chloro-1-hydroxyethyl)phenol | Classified in the category of agricultural products. | pharmaffiliates.com |

Research on Insecticidal Activity of this compound Derivatives Remains Undisclosed

While the broader class of chlorophenols and their derivatives are known to be used in the manufacturing of various industrial products, including pesticides, specific research detailing the insecticidal properties of compounds derived from this compound is not present in the accessible domain. General information on chlorophenols indicates their use as biocides, but this does not extend to specific data on the derivatives .

Similarly, searches for patents that might protect inventions related to the insecticidal applications of this compound derivatives did not yield any relevant results. The existing literature and patent landscape focus on other phenol derivatives or different applications for this specific chemical backbone, such as in the development of resins or other materials.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the insecticidal activity of this compound derivatives as the information does not appear to be publicly available. Further research in this specific area would be required to determine any potential insecticidal efficacy.

Environmental Fate and Degradation Pathways

Biodegradation Studies

Biodegradation is a primary mechanism for the removal of organic pollutants from the environment, relying on the metabolic capabilities of microorganisms. nih.gov

Following this initial oxidation, further degradation would likely proceed through ring-hydroxylation, leading to the formation of a catechol-like intermediate. This is a common strategy in the aerobic bacterial degradation of aromatic compounds. nih.govnih.gov The resulting chlorinated and hydroxylated catechol could then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, ultimately leading to mineralization into carbon dioxide and water. nih.gov

The presence of the chlorine atom on the aromatic ring can influence the rate and pathway of degradation. Generally, chlorinated phenols are more resistant to biodegradation than phenol (B47542) itself. researchgate.net However, microorganisms have been shown to degrade various chlorophenols.

Specific degradation products and metabolites for 2-Chloro-5-(hydroxymethyl)phenol have not been documented in the scientific literature. However, based on the proposed degradation pathway, a series of intermediates can be anticipated.

Initial oxidation of the hydroxymethyl group would likely yield the corresponding aldehyde and subsequently a carboxylic acid. Ring hydroxylation would produce chlorinated and hydroxylated catechols. Subsequent ring fission would generate aliphatic acids, which would then be funneled into central metabolic pathways. Incomplete degradation could potentially lead to the accumulation of these chlorinated intermediates, which may themselves be of environmental concern. For example, in the degradation of 2-chloro-5-nitrophenol, a reductive dehalogenation step was observed, leading to the formation of aminohydroquinone from 2-amino-5-chlorohydroquinone. researchgate.net

| Postulated Intermediate | Potential Formation Step |

| 2-Chloro-5-formylphenol | Oxidation of the hydroxymethyl group |

| 2-Chloro-5-carboxyphenol | Oxidation of the formyl group |

| Chlorinated and hydroxylated catechols | Ring hydroxylation |

| Aliphatic acids | Ring cleavage of catechol intermediates |

Interactive Data Table: Postulated Degradation Intermediates (This table is based on inferred pathways from similar compounds and is for illustrative purposes)

| Postulated Intermediate | Potential Formation Step |

| 2-Chloro-5-formylphenol | Oxidation of the hydroxymethyl group |

| 2-Chloro-5-carboxyphenol | Oxidation of the formyl group |

| Chlorinated and hydroxylated catechols | Ring hydroxylation |

| Aliphatic acids | Ring cleavage of catechol intermediates |

Environmental Mobility and Persistence

The environmental mobility and persistence of this compound are influenced by its physicochemical properties, which are in turn determined by its molecular structure.

The presence of the hydroxyl and hydroxymethyl groups suggests that this compound will be relatively water-soluble. researchgate.net This increased water solubility, compared to its non-hydroxymethylated counterpart, 2-chloro-5-methylphenol (B42318), would enhance its mobility in aqueous environments, such as soil and groundwater. The interaction of phenolic compounds with water can lead to the formation of new chemical species through biological, physical, or chemical processes. researchgate.net

The persistence of chlorophenolic compounds in the environment is variable and depends on factors such as the degree of chlorination and the position of the chlorine atoms. While some phenolic compounds can be readily degraded, others can be more recalcitrant. researchgate.net The presence of a chlorine atom on the aromatic ring of this compound likely contributes to its persistence to some extent.

Abiotic Transformation Processes in Environmental Systems

In addition to biodegradation, this compound can undergo abiotic transformation in the environment. These processes include photolysis, hydrolysis, and oxidation-reduction reactions.

Phenolic compounds are known to undergo transformation in the atmosphere, particularly in the liquid phase under conditions of high humidity, fog, or cloud cover. researchgate.net These transformations can be initiated by photochemically generated reactive species such as hydroxyl radicals. The reaction of phenols with these radicals can lead to the formation of a variety of products, including other phenolic compounds and secondary organic aerosols. researchgate.netresearchgate.net

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Chloro-5-(hydroxymethyl)phenol and its analogs is geared towards greener and more efficient chemical processes. Traditional methods for producing chlorophenols often involve hazardous reagents and produce significant waste. rsc.org Research is now pivoting to more sustainable alternatives.

One promising avenue is the use of enzymatic catalysis . Enzymes like peroxidases and laccases can catalyze the oxidative polymerization of phenols under mild conditions, offering high chemo- and regioselectivity. researchgate.net Specifically, engineered enzymes could be developed for the precise hydroxylation and chlorination of phenolic precursors. For instance, enzymatic carboxylation of phenols has been shown to be highly regioselective, a principle that could be adapted for other functionalizations. acs.org

Electrochemical synthesis presents another scalable and catalyst-free option. Recent developments have shown the successful mono- and dichlorination of aminophenol derivatives using dichloromethane (B109758) as both the solvent and chlorine source in a quasi-divided cell, a method that could be adapted for other phenol (B47542) derivatives. rsc.org

Furthermore, photocatalysis and the use of environmentally benign oxidants like hydrogen peroxide are being explored. rsc.org An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985) has been developed using hydrogen chloride as the chlorinating source and hydrogen peroxide as the oxidant in water, catalyzed by manganous(II) sulfate. rsc.org Such methods reduce reliance on harsh chemicals and minimize hazardous byproducts. rsc.orgnih.gov The development of syntheses from renewable resources, such as lignin, which is rich in phenolic units, is also a key area of future research. researchgate.net

Design and Synthesis of Highly Specific and Potent Derivatives

The core structure of this compound offers a versatile scaffold for creating a diverse library of derivatives with tailored biological activities. researchgate.netresearchgate.net Future research will focus on understanding the structure-activity relationships (SAR) to design molecules with enhanced potency and specificity for applications in medicine, agriculture, and materials science. researchgate.netnih.govchemistryviews.org

The biological activity of phenol derivatives is highly dependent on the nature and position of substituents on the aromatic ring. lpnu.uaoup.com For example:

Electron-donating groups can enhance antioxidant activity by facilitating the formation of phenoxyl radicals. oup.comoup.com

Electron-withdrawing groups can influence toxicity through mechanisms related to lipophilicity rather than radical formation. oup.comoup.com

The length and branching of alkyl substituents can modulate toxicity, with studies showing that phenols with two sterically hindered tert-butyl groups in the ortho-positions exhibit low toxicity. lpnu.ua

By systematically modifying the hydroxyl and hydroxymethyl groups of this compound or introducing new functional groups to the phenyl ring, researchers can fine-tune properties like antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.netnih.gov For instance, the synthesis of heteroaryl-substituted phenols has yielded compounds with significantly higher radical scavenging activity than conventional antioxidants like BHA. researchgate.net The goal is to optimize bioactivity and pharmacokinetic properties to develop more potent and selective compounds. researchgate.net

Integration of Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry is an indispensable tool for accelerating the design and understanding of novel phenol derivatives and their reaction pathways. Future research will increasingly rely on advanced modeling techniques to predict properties and elucidate complex mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful approach for predicting the biological activity and toxicity of phenolic compounds based on their molecular descriptors. nih.govjst.go.jpresearchgate.net These models can screen large virtual libraries of derivatives to identify promising candidates for synthesis, saving time and resources. mdpi.com For example, QSAR models have been developed to predict the antioxidant capacity of phenols by correlating it with parameters like the heat of formation and the energy of molecular orbitals. nih.govnih.gov

Density Functional Theory (DFT) calculations provide deep insights into the electronic structure, reaction energetics, and stability of phenols and their radicals. researchgate.netmdpi.comnlss.org.in DFT can be used to:

Calculate O-H bond dissociation energies, which are critical for understanding antioxidant activity. nih.govmdpi.com

Study the reaction mechanisms of synthesis and degradation, such as the interaction of chlorophenols with hydroxyl radicals. nih.gov

Investigate the geometries and electronic properties of metal complexes with phenol derivatives, which is relevant for catalysis and understanding toxicity mechanisms. researchgate.net

By combining experimental work with these in silico methods, researchers can gain a comprehensive understanding of the factors governing the reactivity and bioactivity of this compound and its derivatives. nih.govmurdoch.edu.auresearchgate.net

Scale-Up Considerations and Industrial Process Optimization for Green Synthesis

Translating promising laboratory-scale syntheses into viable industrial processes presents a significant challenge. Future research must address the scalability of novel synthetic routes for this compound derivatives, with a strong emphasis on the principles of green chemistry. nih.gov

Key considerations for industrial process optimization include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Catalyst and Solvent Recycling: Developing robust catalytic systems and using solvents like water or ionic liquids that can be easily separated from the product and reused. rsc.orgnih.gov

Process Intensification: Utilizing technologies like flow chemistry, which can offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes. rsc.orgnih.gov

Use of Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials, such as those derived from lignin, to reduce reliance on petrochemicals. researchgate.net

A patented green synthesis of chlorphenesin, a related compound, highlights this trend by using glycerol (B35011) and p-chlorophenol as raw materials, achieving a high yield and purity while avoiding highly toxic intermediates. patsnap.com The development of scalable electrochemical flow reactors for chlorination is another example of progress in this area. rsc.org Future efforts will focus on designing integrated processes that are not only efficient and cost-effective but also environmentally sustainable.

Comprehensive Toxicological and Ecotoxicological Assessments of Derivatives

As new derivatives of this compound are synthesized, a thorough evaluation of their toxicological and ecotoxicological profiles is imperative. Chlorophenols as a class are known environmental pollutants, and their derivatives can exhibit varying degrees of toxicity. nih.govnih.gov

Future research must include comprehensive assessments to:

Determine Acute and Chronic Toxicity: Evaluating the effects of new derivatives on various organ systems. The liver is a known target for chlorophenol toxicity. nih.govcdc.gov Substituted phenols can also exert toxicity by uncoupling oxidative phosphorylation. nih.gov

Investigate Mechanisms of Toxicity: Understanding how these compounds interact with biological systems at a molecular level. This includes studying the formation of reactive metabolites, such as quinones, which can damage DNA and other cellular components. nih.govcdc.gov

Assess Environmental Fate and Persistence: Studying the biodegradability of new derivatives in soil and aquatic environments. nih.govlsrca.on.ca While some phenols can be degraded by microorganisms, more complex chlorinated structures can be recalcitrant. lsrca.on.canih.gov

Evaluate Ecotoxicity: Determining the impact on a range of organisms within an ecosystem to understand the potential for food chain contamination. nih.gov

The toxicity of substituted phenols is influenced by factors like the number and position of chlorine atoms and the presence of other functional groups. lpnu.ua Therefore, each new derivative requires a specific risk assessment to ensure its safe application and to prevent unintended environmental consequences. nih.govcdc.gov

Development of New Applications in Emerging Scientific and Technological Fields

The unique combination of functional groups on this compound—a chlorinated aromatic ring, a phenolic hydroxyl group, and a hydroxymethyl group—makes it a versatile building block for new materials and bioactive agents. chemistryviews.org Future research will likely uncover novel applications in a variety of emerging fields.

Potential areas for new applications include:

Advanced Materials: Phenolic compounds are precursors to polymers and resins. lsrca.on.caoregonstate.edu Derivatives of this compound could be used to create functional polymers with tailored properties, such as fire resistance, enhanced thermal stability, or specific binding capabilities for sensors. nih.gov

Agriculture: Phenol derivatives are explored as natural pesticides, growth regulators, and enhancers of plant defense mechanisms. researchgate.netnih.gov Tailored derivatives could lead to more effective and environmentally friendly agrochemicals. oregonstate.edu

Pharmaceuticals: The phenolic scaffold is present in numerous drugs. researchgate.netoregonstate.edu By functionalizing this compound, novel therapeutic agents targeting a range of diseases, from infections to cancer, could be developed. researchgate.net

Biotechnology: The ability of phenols to be modified by enzymes opens up possibilities for creating biocompatible materials and bioconjugates. researchgate.net For example, they can be used in the development of antibacterial films or for the modification of biopolymers. nih.gov

The continued exploration of the reactivity and properties of this compound and its derivatives will undoubtedly expand its utility in diverse scientific and technological domains.

Q & A

Q. What synthetic methodologies are recommended for the regioselective preparation of 2-Chloro-5-(hydroxymethyl)phenol in laboratory settings?

- Methodological Answer : The synthesis typically involves chlorination of a hydroxymethylphenol precursor. For example, electrophilic aromatic substitution can be employed using Cl₂ or SOCl₂ under controlled conditions (e.g., low temperature, inert atmosphere) to ensure regioselectivity at the 2-position. Subsequent protection/deprotection steps for the hydroxymethyl group may be necessary to avoid side reactions .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 5-(hydroxymethyl)phenol in DCM | Substrate preparation |

| 2 | SOCl₂, 0–5°C, 2 hrs | Selective chlorination |

| 3 | NaOH (aq), room temp | Deprotection of hydroxymethyl |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra for characteristic shifts (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm, aromatic protons influenced by chlorine at δ 7.0–7.5 ppm).

- X-ray crystallography : Use SHELXL for refinement of crystal structures. This software is robust for small-molecule resolution, especially with high-resolution data .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 172.5 for C₇H₇ClO₂).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How does this compound participate in condensation polymerization for resin synthesis?

- Methodological Answer : The compound acts as a monomer in phenol-formaldehyde resins. Under alkaline conditions, the hydroxymethyl group undergoes condensation with formaldehyde to form methylene bridges. Key parameters:

Q. What substituent effects govern the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The chlorine atom at the 2-position acts as a strong electron-withdrawing group, activating the ring for NAS. Computational modeling (DFT) reveals:

- Electrophilicity : Enhanced at the 4-position due to meta-directing effects of Cl.

- Steric effects : Hydroxymethyl at the 5-position may hinder ortho/para attack.

Experimental validation involves competitive reactions with amines or alkoxides under varying pH .

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodological Answer :

Q. How can computational tools predict the electronic properties of this compound derivatives?

- Methodological Answer : Employ Gaussian or ORCA software for DFT calculations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.